methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate
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Overview
Description
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate is a complex organic compound with a unique structure that includes a dithieno[3,4-b:3,2-d]pyridine core.
Preparation Methods
The synthesis of methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate typically involves the reaction of dithieno[3,4-b:3,2-d]pyridine with 2-methoxy-2-oxoethyl reagents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors and photovoltaic materials due to its excellent electron transport properties.
Materials Science: It is utilized in the synthesis of advanced materials for use in sensors and optoelectronic devices.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate involves its interaction with specific molecular targets, such as electron-rich or electron-deficient sites in organic and biological systems. The compound’s dithieno[3,4-b:3,2-d]pyridine core facilitates π-conjugation, enhancing its electron transport capabilities . This property is crucial for its function in organic electronics and photovoltaic applications .
Comparison with Similar Compounds
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate can be compared with similar compounds such as:
Dithieno[3,2-b2’,3’-d]pyrrole: This compound also features a dithieno core but differs in its electronic properties and applications.
2-Methoxy-5-(2-thienyl)pyridine: This compound has a similar methoxy and pyridine structure but lacks the dithieno core, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the dithieno core with the methoxy-oxoethyl group, which imparts distinct electronic and chemical properties .
Properties
Molecular Formula |
C12H10NO2S2+ |
---|---|
Molecular Weight |
264.3g/mol |
IUPAC Name |
methyl 2-(4,10-dithia-7-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-7-yl)acetate |
InChI |
InChI=1S/C12H10NO2S2/c1-15-12(14)5-13-4-11-8(2-3-17-11)9-6-16-7-10(9)13/h2-4,6-7H,5H2,1H3/q+1 |
InChI Key |
JSZFZMZOAYDWKC-UHFFFAOYSA-N |
SMILES |
COC(=O)C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Canonical SMILES |
COC(=O)C[N+]1=CC2=C(C=CS2)C3=CSC=C31 |
Origin of Product |
United States |
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